1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine
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Overview
Description
1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features two aromatic rings, one substituted with an ethoxy group and the other with a hexyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-ethoxybenzaldehyde+4-hexylaniline→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Conversion to 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The aromatic rings and substituents may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-N-(4-hexylphenyl)methanimine
- 1-(4-ethoxyphenyl)-N-(4-butylphenyl)methanimine
- 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)ethanamine
Uniqueness
1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine is unique due to its specific combination of substituents on the aromatic rings. The ethoxy and hexyl groups confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
105210-85-3 |
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Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C21H27NO/c1-3-5-6-7-8-18-9-13-20(14-10-18)22-17-19-11-15-21(16-12-19)23-4-2/h9-17H,3-8H2,1-2H3 |
InChI Key |
ATRVTFBOCUFZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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